5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride
CAS No.: 1185301-77-2
Cat. No.: VC2922879
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185301-77-2 |
|---|---|
| Molecular Formula | C11H13Cl2NO |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H |
| Standard InChI Key | BXICXTHPSJMDHW-UHFFFAOYSA-N |
| SMILES | CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl |
| Canonical SMILES | CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a heterocyclic compound with a benzofuran core structure. The benzofuran scaffold consists of a fused ring system comprising a benzene ring and a furan ring. This particular derivative carries several key substituents that define its chemical identity:
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A chlorine atom at position 5 of the benzene ring
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An ethyl group at position 2 on the furan ring
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A methyl group at position 3 on the furan ring
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An amine group at position 7 of the benzene ring
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A hydrochloride salt form
The presence of the chlorine substituent is particularly noteworthy as it enhances biological activity by potentially influencing solubility and reactivity profiles.
Physicochemical Properties
The compound possesses the following fundamental physicochemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine; hydrochloride |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| Molecular Weight | 246.13 g/mol |
| CAS Number | 1185301-77-2 |
| SMILES Notation | CCC1=C(C)C2=C(C(=CC(=C2)Cl)N)O1.Cl |
| Physical State | Solid |
| Storage Recommendation | Sealed in dry environment, 2-8°C |
These properties provide crucial information for researchers working with this compound, enabling proper handling, storage, and experimental design .
Computational Chemistry Parameters
Computational analysis of the compound reveals several parameters important for predicting its behavior in biological systems:
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 39.16 |
| LogP | 3.96102 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
The LogP value of approximately 3.96 indicates moderate lipophilicity, suggesting potential for membrane permeation. The relatively low TPSA value (39.16) further supports potential for cell membrane penetration, which could be relevant for pharmacological applications. The limited number of hydrogen bond donors and acceptors aligns with favorable drug-like properties .
Biological Activities and Applications
Research Applications
The compound's availability through commercial suppliers indicates its utility in research settings . Potential research applications include:
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Medicinal Chemistry: As a building block or lead compound for drug discovery programs targeting various therapeutic areas.
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Chemical Probe Development: For investigating biological pathways and molecular targets.
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Synthetic Intermediate: Serving as a precursor for more complex molecular architectures.
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Analytical Reference Standards: For identification and quantification in analytical chemistry applications.
Commercial availability through suppliers like Matrix Scientific (via VWR) and ChemScene facilitates research by providing access to standardized material with defined purity specifications, typically ≥97% .
| Classification Parameter | Details |
|---|---|
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Class | Irritant |
| UN Number | Not Assigned (N/A) |
| Packing Group | Not Assigned (N/A) |
These classifications indicate moderate hazard potential, primarily related to irritant properties .
Structure-Activity Relationships
Key Structural Features
The specific arrangement of functional groups in 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride contributes to its chemical and potential biological properties:
| Supplier | Product Number | Quantity | Purity | Additional Information |
|---|---|---|---|---|
| Matrix Scientific (via VWR) | 037200-500MG | 500 mg | Not specified | Catalog #101842-886 |
| ChemScene | CS-0321244 | Various | 97% | Storage: 2-8°C, sealed |
This commercial availability is significant for researchers requiring standardized material for experimental studies .
Quality Control Parameters
Available commercial sources typically provide 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride with purity specifications of ≥97%, as determined by analytical methods such as HPLC or NMR spectroscopy . This high purity standard is essential for research applications requiring reliable and reproducible results, particularly in medicinal chemistry and pharmacological screening programs.
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